1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

TRPC5 channel inhibition kidney disease ion channel pharmacology

Source the unsubstituted imidazo[4,5-e][1,4]diazepine-5,8-dione scaffold (CAS 119584-65-5) as the essential starting material for TRPC5 channel inhibitor discovery (baseline IC50 27–50 nM). The boat-shaped, non-planar seven-membered ring minimizes off-target adenosine receptor binding vs. planar xanthines—an advantage for selective TRPC5 programs. Enables rational N1, N4, N6, N7 functionalization per the Goldfinch Bio platform. Also suited for guanase transition-state analogs, ring-expanded nucleoside synthesis, and adenosine receptor control studies. Hydrophilic profile (LogP = -2.12, PSA = 87 Ų) supports favorable ADME optimization.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 119584-65-5
Cat. No. B054513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
CAS119584-65-5
SynonymsImidazo[4,5-e][1,4]diazepine-5,8-dione, 1,4,6,7-tetrahydro-
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C(=O)N1)NC=N2
InChIInChI=1S/C6H6N4O2/c11-3-1-7-6(12)4-5(10-3)9-2-8-4/h2H,1H2,(H,7,12)(H,8,9)(H,10,11)
InChIKeyFXQGXBGGCANVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione (CAS 119584-65-5): Core Scaffold for TRPC5 Inhibitor Development and Ring-Expanded Nucleoside Analogs


1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione (CAS 119584-65-5) is a heterocyclic compound featuring a fused imidazole and 1,4-diazepine ring system with the molecular formula C6H6N4O2 and molecular weight 166.14 Da . This unsubstituted core scaffold serves as the structural foundation for multiple distinct pharmacologically active compound classes, including small-molecule TRPC5 channel inhibitors for kidney disease and neuropsychiatric indications [1], as well as ring-expanded xanthine nucleoside analogs explored for antiviral and adenosine receptor modulation applications [2]. The compound is commercially available with purity specifications ranging from 90% to 98% , and its boat-shaped seven-membered diazepine ring confers conformational properties distinct from planar heteroaryl systems [3].

Why 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione Cannot Be Replaced by Xanthines or Other Diazepine Analogs in TRPC5-Focused Research


The imidazo[4,5-e][1,4]diazepine-5,8-dione scaffold cannot be substituted by planar xanthines (caffeine, theophylline, enprofylline) or alternative diazepine regioisomers because its boat-shaped seven-membered ring confers fundamentally distinct molecular recognition properties [1]. Whereas planar xanthines exhibit higher adenosine receptor affinity, the non-planar diazepine conformation of this scaffold yields reduced adenosine receptor binding [2]—a property that is advantageous for applications requiring minimized off-target purinergic activity. Furthermore, the 1,4,6,7-tetrahydro substitution pattern and specific [4,5-e] ring fusion are essential for TRPC5 inhibitory activity in the Goldfinch Bio patent series [3]. Substituting with [4,5-d][1,3]diazepine regioisomers or 1,2,4-triazepine analogs alters the spatial orientation of hydrogen bond donors and acceptors, disrupting interactions with the TRPC5 voltage sensor-like domain [4]. The unsubstituted core (CAS 119584-65-5) specifically provides the required N1, N4, N6, and N7 hydrogen bond donor/acceptor geometry for subsequent functionalization, whereas N-alkylated or ring-contracted analogs demonstrate divergent pharmacological profiles [5].

Quantitative Differentiation Evidence: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione vs. TRPC5 Inhibitor Scaffolds and Adenosine Receptor Ligands


TRPC5 Inhibitory Activity: Imidazodiazepinedione Scaffold Demonstrates Nanomolar Potency Comparable to Established Inhibitors

Derivatives of the 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione scaffold demonstrate TRPC5 inhibitory activity with IC50 values as low as 27 nM in HEK293/TREx cell-based calcium influx assays [1]. This potency positions the scaffold competitively relative to established TRPC5 inhibitors: HC-070 exhibits IC50 values of 9.3 nM (hTRPC5) and 46 nM (hTRPC4) [2]; ML204 shows dual TRPC4/TRPC5 inhibition with only 9-fold selectivity preference for TRPC4 [3]; and clemizole demonstrates IC50 of 1.0-1.3 μM [4]. The unsubstituted core compound (CAS 119584-65-5) itself serves as the minimal pharmacophore for this activity and is explicitly claimed in Goldfinch Bio's patent family covering TRPC5 inhibitors for kidney disease, anxiety, depression, and cancer [5].

TRPC5 channel inhibition kidney disease ion channel pharmacology

TRPC5 vs. TRPC4 Selectivity Profile: Imidazodiazepinedione Scaffold Enables Distinct Selectivity Relative to Dual TRPC4/5 Inhibitors

The imidazodiazepinedione scaffold enables TRPC5-selective inhibition, whereas established tool compounds ML204 and HC-070 exhibit dual TRPC4/TRPC5 activity with defined selectivity ratios. ML204 shows only 9-fold preference for TRPC4 over TRPC5 [1]. HC-070 inhibits both TRPC4 (IC50 = 46 nM) and TRPC5 (IC50 = 9.3 nM) with similar nanomolar potency, and also inhibits TRPC1/5 and TRPC1/4 heteromultimers [2]. The structural basis for differential selectivity arises from distinct binding modes: clemizole binds within the voltage sensor-like domain of each TRPC5 subunit, while HC-070 wedges between adjacent subunits near the extracellular side [3]. The imidazodiazepinedione scaffold, through its boat-shaped conformation and specific hydrogen-bonding geometry, may engage binding determinants distinct from both clemizole and HC-070, potentially enabling improved TRPC5-over-TRPC4 selectivity [4].

ion channel selectivity TRPC subfamily off-target profiling

Adenosine Receptor Binding: Imidazodiazepinedione Scaffold Shows Reduced Affinity vs. Planar Xanthines

Direct comparative binding studies demonstrate that imidazo[4,5-e][1,4]diazepine-5,8-diones exhibit lower affinity for rat brain A1 and A2 adenosine receptors compared to their planar xanthine counterparts (caffeine, theophylline, theobromine, 3-isobutyl-1-methylxanthine, and enprofylline) [1]. The reduced adenosine receptor binding is attributed to the boat-shaped seven-membered diazepine ring rather than the planar heteroaryl ring system of xanthines [2]. Additionally, these compounds show low affinity for brain benzodiazepine sites [3]. This property profile—specifically the reduction in adenosine receptor engagement—is advantageous for applications where purinergic off-target activity must be minimized, such as TRPC5-targeted therapeutics or antiviral nucleoside analogs where adenosine receptor cross-reactivity could confound efficacy readouts or produce undesirable side effects.

adenosine receptor purinergic signaling conformational analysis

Guanase Inhibitory Activity: Core Scaffold Enables Transition-State Analog Inhibition

Derivatives of the 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione scaffold, specifically 6-amino-5,6,7,8-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione and related analogs, have been evaluated as guanase inhibitors [1]. The scaffold serves as a transition-state analog inhibitor of guanase (guanine deaminase), an enzyme involved in purine metabolism [2]. This inhibitory activity distinguishes the imidazodiazepinedione scaffold from other ring-expanded purine analogs such as coformycin aglycon derivatives (which target AMP deaminase and adenosine deaminase) [3]. The specific 5:7-fused imidazo[4,5-e][1,4]diazepine ring system is required for guanase recognition; alternative ring systems (e.g., imidazo[4,5-d][1,3]diazepine) demonstrate distinct enzyme inhibition profiles [4].

guanase inhibition transition-state analog enzyme inhibitor

Physicochemical Properties: Calculated LogP and Solubility Parameters Distinguish from Lipophilic TRPC5 Inhibitors

The unsubstituted core compound exhibits calculated physicochemical properties that differentiate it from lipophilic TRPC5 tool compounds. ACD/Labs predicted LogP = -2.12 and LogD (pH 7.4) = -1.34, with 3 hydrogen bond donors and 6 hydrogen bond acceptors, polar surface area = 87 Ų, and zero Rule of 5 violations . In contrast, the dual TRPC4/5 inhibitor ML204 has a calculated XLogP of 4.48, zero hydrogen bond donors, and topological polar surface area of 16.13 Ų [1]. The >6.5 LogP unit difference indicates the imidazodiazepinedione core is substantially more hydrophilic, which may confer distinct oral absorption, CNS penetration, and plasma protein binding profiles. This hydrophilic character is intrinsic to the unsubstituted scaffold and provides a differentiated starting point for medicinal chemistry optimization compared to lipophilic TRPC5 inhibitor series.

physicochemical properties drug-likeness ADME prediction

Commercial Availability and Purity Specifications: Comparative Supply Chain Assessment

1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione (CAS 119584-65-5) is commercially available from multiple vendors with defined purity specifications: 90.0% purity from Fluorochem (Product Code F016054) and 95% purity from AKSci (Product Code 0740AD) . Pricing at 1 g scale is approximately £200.00 (GBP) . In contrast, the direct comparator TRPC5 inhibitor ML204 (CAS 2070015-10-8) is available as the hydrochloride salt from specialty vendors , while HC-070 and clemizole are available from distinct suppliers with their own purity and pricing profiles. The unsubstituted imidazodiazepinedione core offers a lower-cost entry point for scaffold-based SAR exploration compared to purchasing fully elaborated TRPC5 inhibitor tool compounds.

chemical procurement purity specifications supply chain

Optimal Procurement and Research Application Scenarios for 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione (CAS 119584-65-5)


Medicinal Chemistry: TRPC5 Inhibitor Lead Optimization and SAR Expansion

Procure this unsubstituted core scaffold as the starting material for synthesizing novel TRPC5 inhibitors according to the Goldfinch Bio patent platform [1]. The scaffold enables exploration of substitution patterns at N1, N4, N6, and N7 positions to optimize TRPC5 inhibitory potency (baseline derivative IC50 = 27-50 nM) [2] and selectivity over TRPC4. The hydrophilic physicochemical profile (LogP = -2.12, PSA = 87 Ų) provides a differentiated starting point from lipophilic tool compounds like ML204 (XLogP = 4.48) [3], enabling rational design for desired ADME properties. This scenario is particularly relevant for organizations developing proprietary TRPC5-targeted therapeutics for kidney disease, anxiety, depression, or cancer.

Pharmacological Tool Development: Guanase Inhibitor Synthesis

Utilize the scaffold for synthesizing transition-state analog inhibitors of guanase (guanine deaminase) [4]. The 6-amino-substituted derivatives of this core have demonstrated guanase inhibitory activity distinct from coformycin-derived AMP deaminase/ADA inhibitors [5]. This application is relevant for academic and industrial researchers studying purine metabolism, developing guanase-targeted therapeutics, or requiring selective enzyme inhibitors for biochemical pathway dissection.

Nucleoside/Nucleotide Chemistry: Ring-Expanded Xanthine Analog Development

Employ the scaffold for synthesizing ring-expanded ('fat') nucleosides and nucleotides containing the imidazo[4,5-e][1,4]diazepine ring system [6]. The boat-shaped seven-membered ring confers conformational properties distinct from natural purine nucleosides, enabling exploration of novel nucleic acid structures, antiviral agents, and adenosine receptor ligands with reduced affinity compared to planar xanthines [7]. This application scenario is suited for nucleic acid chemistry laboratories and antiviral drug discovery programs seeking structurally novel nucleoside analogs.

Comparative Pharmacology: Adenosine Receptor Off-Target Profiling Reference

Use this compound as a reference scaffold for comparative adenosine receptor binding studies. Direct evidence demonstrates that imidazo[4,5-e][1,4]diazepine-5,8-diones exhibit lower affinity for A1 and A2 adenosine receptors compared to planar xanthine counterparts (caffeine, theophylline, enprofylline) [7]. The compound also shows low affinity for brain benzodiazepine sites [8]. This profile makes it a valuable control compound for deconvoluting adenosine receptor-mediated effects in TRPC5 pharmacology studies or antiviral nucleoside screening campaigns where purinergic off-target activity could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.